molecular formula C20H19N3O2 B10979862 N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B10979862
M. Wt: 333.4 g/mol
InChI Key: VXWLPQSNGHLGBJ-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. Common synthetic routes may include:

    Condensation Reactions: Combining indole derivatives with carboxylic acids or their derivatives.

    Amidation Reactions: Using coupling agents like EDCI or DCC to form the carboxamide bond.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide
  • N-(1H-indol-5-yl)-1-(2-ethoxyethyl)-1H-indole-3-carboxamide

Uniqueness

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-25-11-10-23-13-17(16-4-2-3-5-19(16)23)20(24)22-15-6-7-18-14(12-15)8-9-21-18/h2-9,12-13,21H,10-11H2,1H3,(H,22,24)

InChI Key

VXWLPQSNGHLGBJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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